4,4'-Iminodibenzoic acid
Description
Significance in Contemporary Organic and Materials Chemistry Research
In the landscape of modern chemistry, 4,4'-Iminodibenzoic acid has emerged as a crucial component in the development of advanced materials. Its utility is particularly prominent in the field of materials science, where it serves as a bifunctional organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. sut.ac.thdovepress.com MOFs are a class of porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. sut.ac.th The rigid, V-shaped geometry of this compound, combined with its carboxylate and secondary amine functionalities, allows for the formation of diverse and stable framework structures.
Recent research has highlighted the use of this compound in the synthesis of novel MOFs with interesting properties. For instance, a new metal-organic framework compound, [Ni(L)(IDC)(H₂O)]·0.5L (where H₂IDC = this compound), was synthesized via a solvothermal reaction, resulting in a unique infinite one-dimensional chain structure that further assembles into a three-dimensional framework through hydrogen bonding. acs.org
Beyond MOFs, this compound and its isomer, 2,2'-iminodibenzoic acid, have been effectively used as bidentate ligands for the surface passivation of lead halide perovskite nanocrystals. rsc.orgorganic-chemistry.org This treatment has been shown to enhance the photoluminescence quantum yield to near-unity and significantly improve the stability of these nanocrystals, which are promising materials for next-generation light-emitting diodes (LEDs) and other optoelectronic devices. organic-chemistry.orgmdpi.comresearchgate.net The dicarboxylic acid groups can effectively bind to the surface of the nanocrystals, mitigating defects and preventing degradation.
The table below summarizes key research findings related to the application of this compound and its isomers in advanced materials.
| Application Area | Specific Use Case | Key Findings |
| Metal-Organic Frameworks (MOFs) | Synthesis of a Ni(II)-based MOF | Formation of a unique 1D chain structure that self-assembles into a 3D network. acs.org |
| Perovskite Nanocrystals | Surface passivation of CsPbI₃ nanocrystals | Achieved near-unity photoluminescence quantum yield and enhanced stability for efficient red LEDs. organic-chemistry.org |
| Coordination Polymers | Construction of a Cu(II) coordination polymer | The 2,2'-iminodibenzoate ligand acts as a linker, forming zigzag polymeric chains. researchgate.net |
Historical Perspectives on Iminodicarboxylic Acid Research
The study of iminodicarboxylic acids is rooted in the broader history of organic chemistry and the exploration of amino acids and their derivatives. The discovery of amino acids in the Murchison meteorite, including iminodicarboxylic acids, provided evidence for their natural abiotic synthesis and potential role in the origins of life. wiley-vch.denasa.govnasa.gov This discovery spurred interest in the laboratory synthesis of these and related compounds.
Early synthetic methodologies, such as the Strecker synthesis, provided pathways for the formation of α-amino acids from aldehydes, ammonia, and cyanide, and it is believed that similar reactions could have occurred in the parent bodies of carbonaceous chondrites. acs.org A significant advancement in the synthesis of iminodicarboxylic acid derivatives came with the development of multicomponent reactions, most notably the Ugi reaction, introduced in the mid-20th century. wiley-vch.deacs.org The Ugi four-component reaction (U-4CR) allows for the one-pot synthesis of α-acetamido-carboxamides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, providing a versatile route to complex molecules, including derivatives of iminodicarboxylic acids. semanticscholar.orge-bookshelf.de
While early research focused on the fundamental synthesis and characterization of these molecules, more recent studies have explored their diverse applications, particularly in coordination chemistry and materials science, leading to the development of the advanced materials discussed in the previous section. organic-chemistry.orgacs.orgnih.gov
Molecular Architecture and its Implications for Supramolecular Assembly and Coordination Behavior
The molecular architecture of this compound is central to its utility in constructing complex supramolecular assemblies and coordination polymers. The molecule possesses a distinct V-shape, a consequence of the geometry around the central imino nitrogen atom. This non-linear structure is a key feature that influences the topology of the resulting frameworks when used as a linker in coordination chemistry. acs.orgosti.gov
The molecule contains two key functional groups: two carboxylic acid groups and a secondary amine (imino) group. These groups are capable of engaging in a variety of non-covalent interactions, most notably hydrogen bonding. tandfonline.comresearchgate.net The carboxylic acid groups can act as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen), while the imino group can act as a hydrogen bond donor. This multiplicity of hydrogen bonding sites allows for the formation of robust and predictable supramolecular synthons, such as the common carboxylic acid dimer motif, and more complex hydrogen-bonded networks. mdpi.comresearchgate.net
The table below outlines the key structural features of this compound and their implications.
| Structural Feature | Description | Implication for Assembly and Coordination |
| Molecular Shape | V-shaped geometry around the central nitrogen atom. | Directs the formation of angular and non-linear coordination networks, influencing the topology and porosity of MOFs. acs.orgosti.gov |
| Functional Groups | Two carboxylic acid groups and one secondary amine group. | Provides sites for both coordination to metal ions (carboxylates) and extensive hydrogen bonding (carboxyls and amine). tandfonline.comresearchgate.netccspublishing.org.cn |
| Hydrogen Bonding | Capable of forming robust supramolecular synthons. | Drives the self-assembly into higher-order structures and stabilizes the crystal packing of its coordination complexes. mdpi.comresearchgate.net |
| Coordination Modes | Primarily acts as a bridging ligand through its two carboxylate groups. | Enables the construction of extended 1D, 2D, and 3D coordination polymers and MOFs. acs.orgnih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-carboxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFIUFCBEWNBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405697 | |
| Record name | 4,4'-Iminodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20800-00-4 | |
| Record name | 4,4'-Iminodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 4,4 Iminodibenzoic Acid and Its Functionalized Analogues
Established Synthetic Pathways for 4,4'-Iminodibenzoic Acid
The construction of the diarylamine structure of this compound is most commonly accomplished via copper-catalyzed cross-coupling reactions.
Condensation Reactions Involving 4-Aminobenzoic Acid
The Ullmann condensation is a cornerstone for the synthesis of this compound. This reaction involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org Specifically, the synthesis can be achieved by reacting 4-aminobenzoic acid with 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) in the presence of a copper catalyst and a base. This particular C-N bond-forming reaction is also referred to as the Goldberg reaction, a variant of the Ullmann condensation. wikipedia.org
The traditional Ullmann reaction typically requires harsh conditions, including high temperatures (often exceeding 200°C), polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.orgnih.gov The general reaction scheme is as follows:
The mechanism involves the formation of an organocopper intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diarylamine product. organic-chemistry.org The reactivity of the aryl halide is a critical factor, with the order of reactivity being I > Br > Cl. wikipedia.org
Methodological Optimizations and Yield Enhancement
Efforts to improve the synthesis of diarylamines via Ullmann-type reactions have focused on overcoming the limitations of the classical method, such as harsh conditions and high catalyst loading. Modern protocols have introduced significant improvements.
Key optimizations include:
Catalyst Systems: The use of soluble copper(I) salts, such as CuI or CuBr, often in combination with ligands, has proven more effective than copper powder. researchgate.net Ligands like 1,10-phenanthroline (B135089) and various diamines can stabilize the copper catalyst, facilitate the reaction at lower temperatures (e.g., ~110°C), and reduce the required amount of copper to catalytic levels (e.g., 10 mol%). researchgate.net
Reaction Conditions: Microwave irradiation has emerged as a technique to drastically reduce reaction times and, in some cases, improve yields. researchgate.net For instance, reactions that take hours under conventional heating can sometimes be completed in minutes using microwave assistance. researchgate.netresearchgate.net
Base and Solvent Choice: The choice of base and solvent is crucial. Potassium carbonate (K₂CO₃) is a commonly used base. The move towards more environmentally benign solvents is an ongoing area of research.
These methodological advancements have made the synthesis more practical, scalable, and efficient.
| Method | Catalyst | Ligand | Temperature | Reaction Time | Yield | Reference |
| Traditional Ullmann | Stoichiometric Cu | None | >200°C | Several hours | Moderate | wikipedia.orgnih.gov |
| Modified Ullmann | Catalytic Cu(I) salts | 1,10-phenanthroline, diamines | ~110°C | Hours | Good to Excellent | researchgate.net |
| Microwave-Assisted | Various | Often ligand-free | Varies | Minutes | High | researchgate.netresearchgate.net |
Synthesis of this compound Derivatives and Analogues
The bifunctional nature of this compound, with its two carboxylic acid groups and a secondary amine, allows for a wide range of chemical modifications to produce derivatives and analogues with tailored properties. nih.gov
Esterification Reactions for Dibenzoate Derivatives
The carboxylic acid groups of this compound can be readily converted to esters, forming dibenzoate derivatives. These esters are often synthesized to improve solubility in organic solvents or to be used as monomers in polymerization reactions.
Standard esterification methods include:
Fischer Esterification: Reacting the diacid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid).
Alkylation of Carboxylate Salts: Converting the diacid to its dicarboxylate salt using a base, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).
Reaction with Thionyl Chloride: The diacid can be converted to the more reactive diacyl chloride using thionyl chloride or oxalyl chloride. This intermediate then reacts readily with an alcohol to form the desired ester. google.com
The choice of method depends on the desired ester and the sensitivity of other functional groups in the molecule.
Functional Group Modifications for Enhanced Utility
Beyond esterification, the functional groups of this compound can be modified to enhance its utility in various applications.
Amide Formation: The carboxylic acid groups can be converted into amides by reacting the diacid (or its diacyl chloride) with primary or secondary amines. google.com This modification is crucial for building larger molecular architectures, such as polyamides or macrocycles.
Modifications of the Aromatic Rings: While less common, electrophilic aromatic substitution reactions could potentially introduce additional functional groups onto the phenyl rings, although controlling the regioselectivity can be challenging.
N-Functionalization: The secondary amine (the imino group) can be alkylated or arylated, although this is less common as it alters the core structure.
These modifications allow for the creation of a diverse library of compounds based on the this compound scaffold for applications ranging from polymer science to medicinal chemistry.
Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of aromatic compounds like this compound. unibo.itmdpi.com The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
For Ullmann-type reactions, green approaches include:
Use of Greener Solvents: Replacing high-boiling, toxic solvents like DMF and N-methylpyrrolidone with more environmentally friendly alternatives such as water or ionic liquids. nih.gov
Heterogeneous Catalysis: Developing solid-supported copper catalysts that can be easily recovered and recycled, minimizing metal contamination in the product and waste streams. mdpi.com
Energy Efficiency: Utilizing microwave-assisted synthesis not only shortens reaction times but also represents a more energy-efficient heating method compared to conventional oil baths. nih.gov
Biosynthesis: While direct biosynthesis of this compound is not established, research into microbial production of precursor molecules like 4-aminobenzoic acid (PABA) and 4-hydroxybenzoic acid from renewable feedstocks like glucose is advancing. mdpi.comresearchgate.netnih.gov These bio-based starting materials could potentially be integrated into chemo-enzymatic routes in the future, offering a more sustainable pathway. mdpi.com
These green methodologies aim to make the production of this compound and its derivatives more economically viable and environmentally sustainable. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 4,4 Iminodibenzoic Acid Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4,4'-iminodibenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.
Proton (¹H) NMR Investigations for Structural Elucidation
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton (N-H), and the carboxylic acid protons (O-H). The chemical shifts (δ) of the aromatic protons would be influenced by their position relative to the electron-withdrawing carboxylic acid groups and the electron-donating imino bridge. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent aromatic protons would result in characteristic splitting patterns (e.g., doublets, triplets), which can be used to confirm the substitution pattern on the benzene rings.
Despite a thorough search of scientific literature, a detailed, experimentally-derived ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound could not be located.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Assignment
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carboxylic acid carbons, the aromatic carbons attached to the imino group, the aromatic carbons attached to the carboxylic acid groups, and the remaining aromatic carbons. The chemical shifts of these carbons provide insight into the electronic structure of the molecule.
A comprehensive search of scientific databases did not yield any published experimental ¹³C NMR data with specific chemical shift assignments for this compound.
Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC) for Connectivity Mapping
Detailed experimental 2D NMR data (HMBC, HSQC) for this compound are not available in the reviewed scientific literature.
Solid-State NMR Spectroscopy for Conformational Studies
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in their solid form. This method can provide information on molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding, which are present in the crystalline state of this compound. ssNMR is particularly useful for characterizing polymorphic forms of a compound.
Specific experimental solid-state NMR studies on this compound have not been reported in the scientific literature reviewed.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds, making this technique an excellent tool for identifying functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
The infrared (IR) spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. These include:
O-H Stretch: A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is typically broadened by hydrogen bonding.
N-H Stretch: A moderate absorption band is expected around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amine.
C=O Stretch: A strong, sharp absorption band is predicted in the range of 1680-1710 cm⁻¹ due to the stretching vibration of the carbonyl group in the carboxylic acid.
C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹ can be attributed to the C-N stretching of the aromatic amine.
Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the aromatic rings.
Aromatic C-H Bends: Out-of-plane bending vibrations for the substituted benzene rings would appear in the fingerprint region, typically between 690 and 900 cm⁻¹.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. bruker.commdpi.com When a substance is illuminated with a laser, the scattered light can reveal the vibrational modes unique to the molecule and its constituent chemical bonds. bruker.com This method is particularly effective for identifying functional groups and subtle structural changes. azom.com
Key expected vibrational regions include:
Aromatic C-C Stretching: Typically observed in the 1590–1615 cm⁻¹ range, characteristic of the benzene rings. researchgate.net
Carboxylic C=O Stretching: The carbonyl stretch from the -COOH group is a strong Raman scatterer, often appearing as a broad peak around 1630 cm⁻¹. researchgate.net
N-H Bending and C-N Stretching: Vibrations involving the imino (-NH-) bridge are crucial for characterizing the linkage between the two benzoic acid moieties.
For the related compound 4-aminobenzoic acid, characteristic Raman bands have been identified that help in understanding the expected spectrum of this compound. mdpi.com For instance, studies on cocrystals involving 4-ABA show distinct peaks related to the stretching and bending of its functional groups. mdpi.com
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group / Motion |
|---|---|---|
| Aromatic C=C Stretch | ~1590 - 1615 | Stretching of carbon-carbon bonds within the benzene rings |
| Carboxylic C=O Stretch | ~1630 - 1680 | Stretching of the carbonyl double bond in the -COOH group |
| N-H Bend | ~1500 - 1650 | Bending motion of the amine N-H bond |
| C-N Stretch | ~1250 - 1350 | Stretching of the carbon-nitrogen bond of the imino bridge |
| Ring Breathing Mode | ~800 - 850 | Symmetrical expansion and contraction of the benzene rings |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. youtube.comlibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. youtube.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated π systems. libretexts.org
For organic molecules, the most common transitions observed in the 200-800 nm range are π-π* (pi to pi antibonding) and n-π* (non-bonding to pi antibonding) transitions. libretexts.orgnih.gov The structure of this compound, containing two benzene rings linked by a nitrogen atom and substituted with carboxyl groups, possesses a significant conjugated system. This structure is expected to exhibit strong UV absorption.
The electronic spectrum is influenced by the chromophoric components: the aniline-like structure (an amino group attached to a benzene ring) and the benzoic acid structure. The imino bridge (-NH-) acts as an auxochrome, a group that modifies the absorption of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity). The analysis of related benzoic acid derivatives shows that substituents significantly affect the absorption maxima. researchgate.net For example, para-substituted aminobenzoic acids exhibit low-lying π-π* excitations. researchgate.net The absorption spectrum of this compound is therefore expected to show intense bands corresponding to π-π* transitions within the aromatic system.
| Electronic Transition | Description | Expected Wavelength Region for this compound |
|---|---|---|
| π → π | Promotion of an electron from a bonding π orbital to an antibonding π orbital. This is a high-energy, high-intensity transition. | ~250 - 350 nm |
| n → π | Promotion of a non-bonding electron (from N or O atoms) to an antibonding π orbital. This is a lower-energy, lower-intensity transition. | >300 nm |
High-Resolution Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar, macromolecular, and fragile compounds. geologyscience.ru It allows for the determination of a molecule's molecular weight with high accuracy by generating ions directly from a solution, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), without causing significant fragmentation. geologyscience.ru
For this compound (C₁₄H₁₁NO₄), the calculated molecular weight is 257.24 g/mol . chemicalbook.comchemicalbook.com In positive-ion ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 258.25. In negative-ion mode, which is highly effective for carboxylic acids, the deprotonated ion [M-H]⁻ would be observed at m/z 256.23. researchgate.net
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. uab.edu The fragmentation pattern of this compound would be dictated by its functional groups. For carboxylic acids, characteristic fragmentation includes the loss of water ([M+H-H₂O]⁺) and the loss of the entire carboxyl group as formic acid ([M+H-HCOOH]⁺) or CO₂ from the deprotonated ion. libretexts.org The presence of the secondary amine and aromatic rings introduces other potential fragmentation pathways, such as cleavage of the C-N bond connecting the rings.
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 258.25 | Protonated molecular ion (Parent Ion) |
| [M-H]⁻ | 256.23 | Deprotonated molecular ion (Parent Ion) |
| [M+H-H₂O]⁺ | 240.24 | Fragment from loss of water from the carboxylic acid group |
| [M+H-HCOOH]⁺ | 212.23 | Fragment from loss of formic acid |
| [M-H-CO₂]⁻ | 212.23 | Fragment from loss of carbon dioxide from the deprotonated parent ion |
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Definitive Structural Determination
The application of single-crystal XRD to this compound would reveal several key structural features. It would confirm the connectivity of the atoms and provide precise measurements of the geometry around the central nitrogen atom, determining the C-N-C bond angle and the degree of planarity or torsion between the two phenyl rings. Furthermore, the analysis would elucidate the hydrogen-bonding network in the crystal lattice. The carboxylic acid groups are strong hydrogen bond donors and acceptors, and they are likely to form intermolecular hydrogen-bonded dimers or extended chains, which dictate the crystal packing.
While specific crystallographic data for this compound is not present in the search results, a typical dataset obtained from such an analysis would include the parameters listed in the table below.
| Crystallographic Parameter | Description | Typical Information Yielded |
|---|---|---|
| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). | Fundamental symmetry of the unit cell. |
| Space Group | A detailed description of the symmetry elements within the crystal. | Arrangement of molecules within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. | The size and shape of the repeating crystal lattice unit. |
| Z | The number of molecules per unit cell. | Information on molecular packing density. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms (e.g., C-N, C=O, C-C). | Confirmation of bond orders and electronic structure. |
| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-N-C). | Molecular geometry and steric effects. |
| Torsion Angles (°) | The dihedral angle between two planes defined by four atoms. | Conformational details, such as the twist between the phenyl rings. |
Molecular Conformation and Dihedral Angle Analysis
The molecular structure of this compound is characterized by two benzoic acid moieties linked by an imino bridge. The conformation of the molecule is not planar, with the two aromatic rings being twisted relative to each other. This twist is quantified by the dihedral angle between the planes of the two benzene rings.
In a related Schiff base compound, 4-[(E)-(4-fluorobenzylidene)amino]benzoic acid, the dihedral angle between the benzene rings is reported to be 57.50 (13)°. researchgate.net Similarly, for 4,4′-sulfonyldibenzoic acid, a V-shaped dicarboxylate ligand, the dihedral angle between the two phthalic fragments is 76.41 (10) Å. researchgate.net In another related structure, 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, the dihedral angle between the aromatic rings is 35.47 (10)°. nih.gov While these compounds are not identical to this compound, they provide insight into the typical range of dihedral angles observed in diaryl systems with similar structural motifs. The specific dihedral angle in this compound will be influenced by the electronic effects of the imino group and the carboxylic acid substituents, as well as by the packing forces in the crystal lattice.
| Compound | Dihedral Angle (°) | Reference |
| 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid | 57.50 (13) | researchgate.net |
| 4,4′-Sulfonyldibenzoic acid | 76.41 (10) | researchgate.net |
| 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | 35.47 (10) | nih.gov |
Dimerization and Supramolecular Interactions in the Solid State
In the solid state, carboxylic acids frequently form dimers through hydrogen bonding between the carboxyl groups. This is a common and robust supramolecular synthon in crystal engineering. For instance, in the crystal structure of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, adjacent molecules are connected by pairs of O—H⋯O hydrogen bonds, forming head-to-head centrosymmetric dimers. nih.gov A similar dimerization is observed in 4-[(E)-(4-fluorobenzylidene)amino]benzoic acid, where molecules are linked via pairs of O—H⋯O hydrogen bonds to form inversion dimers. researchgate.net
Beyond simple dimerization, this compound can participate in more complex supramolecular assemblies. The presence of both hydrogen bond donors (the imino NH and carboxylic acid OH) and acceptors (the carboxylic acid C=O) allows for the formation of extended hydrogen-bonded networks. These interactions play a crucial role in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The combination of different non-covalent interactions, such as hydrogen bonds and π-π stacking, can lead to the construction of extended molecular solid-state networks with predictable connectivity and dimensionality.
Investigation of Intramolecular and Intermolecular Hydrogen Bonds
The structure of this compound contains functional groups capable of forming both intramolecular and intermolecular hydrogen bonds. The carboxylic acid groups are primary sites for strong intermolecular O—H⋯O hydrogen bonds, which typically lead to the formation of cyclic dimers, a characteristic feature of many carboxylic acids in the solid state. researchgate.net
The imino N-H group also acts as a hydrogen bond donor. It can form intermolecular N—H⋯O hydrogen bonds with the carbonyl oxygen of a neighboring carboxylic acid group. This type of interaction is observed in the crystal structure of 4-aminobenzoic acid adducts, where N—H⋯O hydrogen bonds link molecules into chains or sheets. researchgate.net
The potential for intramolecular hydrogen bonding in this compound is less likely due to the geometry of the molecule. The distance between the imino hydrogen and the carbonyl oxygen of the same molecule is generally too large for a stable intramolecular hydrogen bond to form, especially when compared to systems like 2-hydroxybenzoic acid where the groups are ortho to each other. chemistryguru.com.sgyoutube.com Therefore, intermolecular hydrogen bonding is the dominant force governing the supramolecular assembly in the crystal structure of this compound.
| Hydrogen Bond Type | Donor | Acceptor | Role in Crystal Structure |
| O—H⋯O | Carboxyl OH | Carbonyl O | Dimer formation |
| N—H⋯O | Imino NH | Carbonyl O | Chain/Sheet formation |
Analysis of Crystal Packing and Lattice Dynamics
Lattice dynamics calculations can provide insight into the vibrational modes of the crystal. These calculations can help to understand the collective motions of the atoms in the crystal lattice and can be correlated with experimental techniques like Raman and infrared spectroscopy. For complex organic molecules, the lattice vibrations typically occur at low frequencies and involve the motions of entire molecules or large fragments. aps.orgaps.org The analysis of these modes can provide information about the strength of the intermolecular interactions and the stability of the crystal packing.
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. units.it The PXRD pattern of a crystalline material is a unique fingerprint that is determined by its crystal structure. Therefore, PXRD is an essential tool for phase identification, allowing for the confirmation of the identity of a synthesized compound by comparing its experimental PXRD pattern to a reference pattern from a database or a calculated pattern from single-crystal X-ray diffraction data. ncl.ac.ukmalvernpanalytical.com
Furthermore, PXRD is critically important in the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound can have distinct physical and chemical properties. PXRD can readily distinguish between different polymorphic forms as they will exhibit different diffraction patterns. ncl.ac.uk For example, the polymorphism of p-aminobenzoic acid has been extensively studied, with different forms (α, β, γ, and δ) being identified under various crystallization conditions. rsc.orgresearchgate.net The PXRD technique is used to identify which polymorph is present and to monitor phase transitions between different forms that can be induced by factors such as temperature, pressure, or solvent. units.it
Supramolecular Chemistry and Crystal Engineering with 4,4 Iminodibenzoic Acid
Design Principles for Hydrogen-Bonded Architectures Involving 4,4'-Iminodibenzoic Acid
The design of hydrogen-bonded architectures with this compound is predicated on the predictable and directional nature of hydrogen bonds. The molecule possesses both hydrogen bond donors (the N-H group and the carboxylic acid protons) and acceptors (the carbonyl oxygens and the nitrogen atom of the imino group). This duality allows for the formation of robust and varied supramolecular synthons, which are reliable patterns of hydrogen bonds.
Key design principles include:
Carboxylic Acid Dimerization: The carboxylic acid groups readily form strong O-H···O hydrogen bonds, leading to the creation of cyclic dimers. This is a common and highly stable motif in the crystal structures of carboxylic acids.
N-H···O Hydrogen Bonding: The imino group's N-H can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, creating chains or sheets.
Chain and Layer Formation: Through a combination of carboxylic acid dimerization and N-H···O interactions, extended one-dimensional chains or two-dimensional layered structures can be constructed. For instance, the connection of carboxylic acid dimers can produce a one-dimensional chain. semanticscholar.org These chains can then be further linked into two-dimensional layers through additional hydrogen bonding. semanticscholar.org
Three-Dimensional Frameworks: The interconnection of these layers through further hydrogen bonds, such as those involving the phenyl hydrogen atoms and carboxylic oxygen atoms, can lead to the formation of three-dimensional hydrogen-bonded organic frameworks (HOFs). semanticscholar.org These frameworks can exhibit significant stability and porosity. semanticscholar.org
Self-Assembly Processes and Dimerization Mechanisms
The self-assembly of this compound into ordered supramolecular structures is a spontaneous process driven by the formation of multiple, cooperative non-covalent interactions. The primary mechanism governing this assembly is hydrogen bonding.
The dimerization of this compound is a key step in its self-assembly. This typically occurs through the formation of a classic R22(8) graph set motif, where two carboxylic acid groups from two separate molecules form a cyclic dimer via two O-H···O hydrogen bonds. This dimerization is a highly favorable process and is a recurring theme in the crystal structures of carboxylic acids.
Beyond simple dimerization, the self-assembly process can be more complex, involving a hierarchy of interactions. The initial formation of dimers can be followed by the assembly of these dimers into larger aggregates through weaker, yet significant, interactions such as:
C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-systems of adjacent molecules.
The controlled self-assembly of molecules into predefined architectures relies on highly directional and controllable non-covalent interactions with a high association constant. rsc.org The combination of these various interactions dictates the final, three-dimensional arrangement of the molecules in the solid state.
Influence of Substituents and Molecular Modifications on Supramolecular Connectivity
The introduction of substituents onto the this compound framework can significantly alter its supramolecular connectivity and the resulting crystal packing. The nature, size, and position of these substituents can influence the electronic properties of the molecule and introduce new hydrogen bonding sites or steric hindrance.
Similarly, 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) introduces a bulky, electron-withdrawing hexafluoroisopropylidene bridge. sigmaaldrich.com This modification significantly alters the molecular shape and electronic distribution, leading to unique supramolecular assemblies.
The table below summarizes the properties of this compound and some of its modified derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 20800-00-4 | C14H11NO4 | 257.24 | 322-324 |
| 4,4'-Dichloro-2,2'-iminodibenzoic acid | Not available | C14H9Cl2NO4 | 342.14 | Not available |
| 4,4'-Sulfonyldibenzoic acid | 2449-35-6 | C14H10O6S | 306.29 | >350 |
| 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) | 1171-47-7 | C17H10F6O4 | 392.25 | 272-274 |
| 2,2'-Iminodibenzoic acid | 579-92-0 | C14H11NO4 | 257.24 | 298 (dec.) |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 6813-36-1 | C12H8N2O4 | 244.21 | Not available |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscisupplies.eusigmaaldrich.com
Formation of Co-crystals and Hybrid Supramolecular Systems
Co-crystals are multi-component molecular crystals where the constituents are held together by non-covalent interactions, primarily hydrogen bonds. dergipark.org.tr this compound is an excellent candidate for forming co-crystals due to its ability to participate in a variety of hydrogen bonding interactions.
The formation of co-crystals allows for the modification of the physicochemical properties of the parent compounds without altering their covalent structure. ugr.es By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create novel supramolecular architectures with tailored properties.
For example, co-crystallization with pyridine (B92270) derivatives can lead to the formation of heterosynthons, where hydrogen bonds are formed between the carboxylic acid group of this compound and the nitrogen atom of the pyridine ring. dergipark.org.trugr.es The pKa values of the acid and the co-former play a crucial role in determining whether a co-crystal or a salt is formed. ugr.es
Solvent-Mediated Self-Assembly and Polymorphism
The solvent used in the crystallization process can have a profound impact on the self-assembly of this compound and can lead to the formation of different polymorphs. Polymorphs are different crystalline forms of the same compound that exhibit distinct physical properties.
The solvent can influence the self-assembly process in several ways:
Solute-Solvent Interactions: The solvent can compete for hydrogen bonding sites on the this compound molecule, thereby influencing which supramolecular synthons are formed.
Solubility: The solubility of the compound in different solvents will affect the rate of nucleation and crystal growth, which can in turn influence the resulting polymorph.
Solvent Incorporation: In some cases, solvent molecules can be incorporated into the crystal lattice, forming solvates. These incorporated solvent molecules can play a structural role by participating in the hydrogen bonding network.
The choice of solvent can be a critical parameter in controlling the outcome of a crystallization experiment. For instance, crystallization from a protic solvent might favor the formation of structures with extensive hydrogen bonding, while a non-polar solvent might favor structures dominated by van der Waals interactions and π-π stacking. The polarity and hydrogen bonding capabilities of the solvent are key factors in determining the final crystalline form. nih.govresearchgate.net
Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 4,4 Iminodibenzoic Acid
Ligand Design and Coordination Modes of 4,4'-Iminodibenzoic Acid in Metal Complexes
This compound (H₂IDC) is a versatile organic linker in the design of metal-organic frameworks (MOFs) due to its distinct structural features. researchgate.net The molecule possesses two carboxylate groups and a central imino (-NH-) group, which can influence the resulting framework's properties. The design of ligands is a critical aspect of creating functional MOFs, as the physical and chemical properties of the linkers play a decisive role in the characteristics of the final materials. rsc.org
The coordination of this compound in metal complexes primarily occurs through the carboxylate groups. These groups can adopt various coordination modes, including monodentate, bidentate chelate, and bidentate bridging. The specific coordination mode is influenced by several factors, such as the nature of the metal ion, the solvent system used during synthesis, and the presence of other coordinating ligands. In many structures, the deprotonated carboxylate groups (IDC²⁻) act as linkers, bridging metal centers to form one, two, or three-dimensional networks. iucr.org For instance, in a copper(II) coordination polymer, the 2,2'-iminodibenzoate units act as linkers between two copper(II) ions in a bis-bidentate mode. iucr.org The imino group, while often not directly involved in coordination to the metal center, can participate in hydrogen bonding interactions within the framework, further stabilizing the structure.
The flexibility of the imino bridge in this compound allows for a degree of conformational freedom, which can lead to the formation of diverse and interesting network topologies. This flexibility, combined with the various coordination possibilities of the carboxylate groups, makes H₂IDC a valuable building block in the rational design of MOFs with targeted properties for applications in areas such as gas storage, separation, and catalysis. rsc.orgnih.gov
Synthesis and Structural Diversity of this compound-Based Coordination Polymers
The synthesis of coordination polymers and MOFs based on this compound typically involves solvothermal or hydrothermal methods. researchgate.netresearchgate.net These techniques utilize elevated temperatures and pressures to facilitate the reaction between the metal salt and the organic linker in a suitable solvent, often N,N'-dimethylformamide (DMF) or water. researchgate.netrsc.org The choice of reaction conditions, including temperature, solvent, and the molar ratio of reactants, can significantly influence the resulting crystal structure. mdpi.com
Topological Analysis and Porosity Characteristics of this compound MOFs
Topological analysis is a crucial tool for understanding and classifying the complex structures of MOFs. nih.gov It simplifies the intricate atomic arrangement into a network of nodes (metal clusters or ions) and linkers (organic ligands), allowing for the identification of the underlying topology. nih.govresearchgate.net For MOFs based on this compound, the resulting topologies can vary significantly depending on the coordination number of the metal center and the connectivity of the linker. Common topologies observed in dicarboxylate-based MOFs include sql (square lattice) and dia (diamondoid). nih.govmdpi.com For instance, a Cd-MOF was topologically simplified as a (3,4)-connected binodal 2D net, while a Zn-MOF exhibited a (4)-connected uninodal sql topology. nih.gov
Table of Porosity Data for Selected MOFs
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|---|
| CAU-11 | 4,4'-Sulfonyldibenzoic acid | 350 | 0.17 |
Post-Synthetic Modification and Functionalization of this compound-MOFs
Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-synthesized MOFs without altering their fundamental framework structure. rsc.orgresearchgate.net This approach allows for the targeted chemical transformation of the MOF, enabling the tuning of its properties for specific applications. bohrium.comrsc.org For MOFs derived from this compound, the imino group (-NH-) presents a potential site for PSM. While the search results did not provide specific examples of PSM on the imino group of a this compound MOF, the general principles of PSM are applicable.
Common PSM techniques include covalent modification, where new chemical bonds are formed with the linker or metal clusters, and dative modification, which involves the coordination of new molecules to the metal centers. bohrium.com For example, amine-functionalized MOFs have been shown to be effective for enhancing CO₂ capture. nih.gov The functionalization can be achieved by using linkers that already contain the desired functional group or by modifying the linker after the MOF has been synthesized. rsc.org The introduction of functional groups can alter the surface properties of the MOF, such as its hydrophilicity, and can introduce new active sites for catalysis or selective adsorption. nih.govmdpi.com
The ability to perform "click" chemistry and other organic reactions within the pores of a MOF opens up a vast chemical space for creating highly functional materials. rsc.orgrsc.org This versatility is a key advantage of the MOF platform and is an active area of research for developing advanced materials.
Applications of this compound-Derived MOFs in Adsorption and Separation
The inherent porosity and tunable chemical environment of MOFs make them highly promising materials for adsorption and separation applications. nih.govrsc.orgresearchgate.net MOFs derived from this compound and related dicarboxylate linkers have been investigated for various separation processes, including gas separation and the removal of pollutants from water. mdpi.comnih.govrsc.org
In the realm of gas separation, the selective adsorption of certain gases over others is a key performance metric. researchgate.net For instance, MOFs have shown promise in the separation of CO₂ from N₂, a critical process for post-combustion carbon capture. mdpi.comnih.gov The introduction of functional groups, such as amines, into the MOF structure can significantly enhance the selectivity and uptake capacity for CO₂. nih.gov The performance of a MOF in a particular separation application is dictated by a combination of factors, including its pore size, surface area, and the chemical affinity of the framework for the target molecules.
MOFs are also being explored for the removal of contaminants from aqueous solutions. rsc.orgfrontiersin.org For example, an aluminum-based MOF derived from azobenzene-4,4'-dicarboxylic acid demonstrated a high dye adsorption capacity of over 95% for Congo red. nih.gov Similarly, a cerium-based MOF functionalized with amino groups was shown to be effective for the removal of fluoride (B91410) from water. rsc.org The ability to tailor the pore environment of MOFs allows for the design of materials with high selectivity for specific pollutants. The recyclability and stability of these materials are also crucial considerations for their practical application. rsc.org
Advanced Applications in Functional Materials Science
Surface Passivation and Ligand Engineering in Perovskite Nanocrystals (PNCs)
The compound 4,4'-Iminodibenzoic acid, and its structural isomers, have emerged as highly effective molecules for surface passivation in metal halide perovskite nanocrystals (PNCs). The inherent instability of PNCs, stemming from surface defects and environmental sensitivity, has been a major obstacle to their commercial application. Ligand engineering with bidentate molecules like iminodibenzoic acid provides a robust solution to these challenges.
While much of the detailed research has focused on the 2,2'-iminodibenzoic acid (IDA) isomer, its findings are highly instructive for the potential of the 4,4' isomer due to their shared bidentate carboxylate functionality. These ligands are instrumental in neutralizing surface defects, which enhances the optical and electronic properties of the nanocrystals.
The efficacy of iminodibenzoic acid as a passivating agent lies in its molecular structure, which features two carboxylic acid groups. This allows it to act as a bidentate ligand, meaning it can anchor to the PNC surface at two points simultaneously. This "chelating" effect forms a highly stable bond with undercoordinated lead (Pb²⁺) ions on the nanocrystal surface, which are primary sources of electronic trap states.
Density functional theory (DFT) calculations performed on the related 2,2'-iminodibenzoic acid (IDA) have elucidated this mechanism. The calculations show that the two carboxylic groups of a single IDA molecule can bind to two separate surface lead atoms. This dual-point attachment results in a significantly larger binding energy (approximately 1.4 eV) compared to common monodentate ligands like oleic acid (approximately 1.14 eV) acs.orgacs.org. This strong bidentate coordination effectively "heals" surface defects, preventing the formation of non-radiative recombination centers and creating a more electronically stable surface acs.orgresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org. The robust binding also forms a protective layer that shields the PNC from the external environment.
A direct consequence of effective surface passivation is a dramatic improvement in the photoluminescence quantum yield (PLQY), a measure of a material's light-emitting efficiency. Surface defects typically act as traps for charge carriers (electrons and holes), causing them to recombine without emitting light (non-radiative recombination).
By neutralizing these trap states, iminodibenzoic acid significantly boosts the probability of radiative recombination. Studies on CsPbI₃ nanocrystals treated with 2,2'-iminodibenzoic acid (IDA) demonstrated a remarkable increase in PLQY from modest initial values to over 95%, achieving near-unity efficiency acs.orgresearchgate.netresearchgate.net. This level of performance is critical for developing highly efficient light-emitting devices. The strong electronic coupling between the ligand and the nanocrystal surface effectively minimizes non-radiative pathways, allowing the intrinsic radiative potential of the perovskite material to be realized acs.org.
Table 1: Effect of Iminodibenzoic Acid Passivation on Perovskite Nanocrystal PLQY
| Nanocrystal Sample | Passivating Ligand | Initial PLQY | PLQY After Passivation |
|---|---|---|---|
| CsPbI₃ NCs | None (Oleic Acid) | Moderate | N/A |
| CsPbI₃ NCs | 2,2'-Iminodibenzoic Acid | Moderate | >95% acs.orgresearchgate.net |
Beyond optical performance, a crucial challenge for perovskite materials is their stability. Many promising perovskite compositions, such as the cubic α-phase of CsPbI₃, are metastable and tend to degrade into an optically inactive, "yellow" δ-phase, especially when exposed to ambient conditions nih.govuni-stuttgart.deresearchgate.netnih.gov.
The strong surface binding of iminodibenzoic acid provides a powerful stabilizing effect. By anchoring firmly to the crystal lattice, the ligand shell increases the energy barrier for phase transitions, effectively locking the nanocrystal in its desired photoactive cubic phase acs.orgresearchgate.netmdpi.com. This treatment has been shown to substantially improve the phase stability of CsPbI₃ NCs, preserving their structure and optical properties for extended periods acs.orgresearchgate.netresearchgate.net. Furthermore, the dense ligand layer acts as a hydrophobic barrier, protecting the ionic perovskite crystal from degradation induced by moisture and other environmental factors mdpi.comarxiv.orgarxiv.org.
The culmination of enhanced PLQY and stability is the successful integration of these passivated PNCs into high-performance optoelectronic devices. Perovskite light-emitting diodes (PeLEDs) are a key application where these improvements translate directly into superior device metrics.
Researchers have fabricated red PeLEDs using CsPbI₃ nanocrystals passivated with 2,2'-iminodibenzoic acid acs.orgresearchgate.net. These devices exhibited performance that was dramatically superior to control devices made from unpassivated nanocrystals. The maximum external quantum efficiency (EQE) more than doubled, reaching 5.02%, and the device brightness (luminance) also saw a greater than twofold increase to 748 cd/m² acs.orgresearchgate.net. This performance leap is attributed to the reduction of non-radiative recombination losses and potentially improved charge injection into the passivated nanocrystal emissive layer researchgate.netbohrium.com.
Table 2: Performance of PeLEDs Based on Passivated vs. Unpassivated CsPbI₃ Nanocrystals
| Device Parameter | Control Device (Unpassivated NCs) | IDA-Passivated Device | Improvement Factor |
|---|---|---|---|
| Max. External Quantum Efficiency (EQE) | 2.26% | 5.02% acs.orgresearchgate.net | ~2.2x |
| Max. Luminance | 314 cd/m² | 748 cd/m² acs.orgresearchgate.net | ~2.4x |
| Max. Power Efficiency | 0.22 lm/W | 0.47 lm/W acs.org | ~2.1x |
Catalytic Applications of this compound and its Metal Complexes
While specific biochemical assays employing this compound as a redox indicator are not extensively documented, its core chemical structure, diphenylamine, is a well-established class of oxidation-reduction indicator wikipedia.orgbrainly.in. Redox indicators are compounds that undergo a distinct and reversible color change at a specific electrode potential wikipedia.orgblogspot.com.
The mechanism for diphenylamine-based indicators involves oxidation. In its reduced form, diphenylamine is colorless. Upon oxidation, it is first converted to colorless diphenylbenzidine, which is then further oxidized reversibly to a product known as diphenylbenzidine violet, which has a deep violet color blogspot.com. This clear color transition from colorless to violet at a standard potential of +0.76 V makes it a useful visual indicator for redox titrations wikipedia.org.
Derivatives such as diphenylamine sulfonic acid are often used due to their improved water solubility wikipedia.orgblogspot.com. These derivatives have found practical use in biochemical assays, for instance, in the spectrophotometric determination of non-steroidal anti-inflammatory drugs ekb.egekb.eg. Given that this compound contains the essential diphenylamine moiety, it possesses the necessary redox-active core to function as an indicator, suggesting its potential for similar applications in analytical and biochemical contexts.
Sensing Platforms Based on this compound Systems
The inherent luminescence of many MOFs, often arising from the organic linkers, makes them excellent candidates for the development of chemical sensors. The porous and functionalized nature of these materials allows for the selective binding of analytes, which can lead to a detectable change in the luminescence signal, such as quenching or enhancement. MOFs constructed from this compound are particularly promising for sensing applications due to the presence of the imino group, which can act as a recognition site.
Metal-organic frameworks featuring amino-functionalized linkers have demonstrated high sensitivity and selectivity for the detection of ferric ions (Fe³⁺) through luminescence quenching. While specific studies on MOFs derived from this compound for Fe³⁺ sensing are emerging, the principle relies on the strong interaction between the Fe³⁺ ions and the amino groups within the MOF structure.
The mechanism of quenching is often attributed to the absorption of the excitation or emission energy of the MOF by the Fe³⁺ ions. The porous structure of the MOF allows for the rapid diffusion of Fe³⁺ ions into the framework, leading to a fast response time. The selectivity for Fe³⁺ over other metal ions is a key feature of these sensors, which is crucial for practical applications in environmental monitoring and biological systems.
Table 1: Performance of a Representative Amino-Functionalized MOF for Fe³⁺ Sensing
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Fe³⁺ | |
| Detection Limit | 10⁻⁵ M | |
| Quenching Efficiency (at 10⁻³ M Fe³⁺) | ~100% |
Note: This data is for an amino-functionalized MOF (UMCM-1-NH₂) and is presented as a representative example of the potential performance of a this compound-based system.
The detection of volatile organic compounds (VOCs) is of great importance for environmental protection and industrial safety. Luminescent MOFs can serve as highly sensitive and selective sensors for VOCs, including acetone. The detection mechanism typically involves the interaction of the analyte molecules with the MOF framework, leading to a change in the luminescence properties.
For acetone detection, the quenching of the MOF's luminescence upon exposure to acetone vapor or solution is the primary sensing signal. This quenching can be caused by several factors, including electron transfer from the excited state of the MOF to the acetone molecules or energy transfer. The porosity and chemical functionality of the MOF's internal surface play a critical role in the selective adsorption of acetone molecules and, consequently, in the sensitivity of the sensor. The imino group in a this compound-based MOF could potentially enhance the interaction with carbonyl-containing molecules like acetone through hydrogen bonding.
Table 2: Luminescence Quenching of a MOF by Different Organic Solvents
| Solvent | Quenching Efficiency (%) |
|---|---|
| Acetone | High |
| Methanol | Moderate |
| Ethanol | Moderate |
| Dichloromethane | Low |
Note: This table provides a qualitative representation of the typical selectivity observed in MOF-based sensors for organic solvents. The actual quenching efficiencies would depend on the specific MOF and experimental conditions.
Exploration of Biological and Biomedical Research Potential of 4,4 Iminodibenzoic Acid
Chelating Agent Functionality and Biological Relevance
The structure of iminodibenzoic acid enables it to act as a bidentate chelating agent, capable of binding to metal ions. science.gov The positional isomer, 2,2'-iminodibenzoic acid (IDA), has demonstrated the ability to form stable complexes with various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), cobalt (Co²⁺), and nickel (Ni²⁺). This chelating property is significant for potential applications in mitigating the effects of heavy metal ions. For instance, studies have shown that IDA can effectively chelate metal ions like Cu(II), Pb(II), and Cd(II), suggesting a role in environmental remediation and potentially in biological systems where metal ion homeostasis is crucial.
The core structure of iminodibenzoic acid features two carboxylic acid groups and an imino linkage, which are critical for its ability to form complexes with metals. This functionality is not only relevant for industrial or environmental applications but also forms the basis for its utility in biochemical assays and as a potential modulator of metal-dependent biological processes.
Investigation of Antimicrobial and Anticancer Activities
Research has explored the potential of 4,4'-iminodibenzoic acid and its derivatives as antimicrobial and anticancer agents. ontosight.ai The core structure is seen as a viable starting point for developing new drug candidates. ontosight.ai
Studies on derivatives of the isomeric 2,2'-iminodibenzoic acid have shown that modifications, such as nitration, can enhance antimicrobial activity by increasing hydrogen-bonding potential. Bioassays using minimum inhibitory concentration (MIC) tests against bacteria like E. coli are used to validate the efficacy of these modified compounds. Further research has indicated that substituting aryl alkanoic acids with groups like 2,4-dinitrophenyl, 4-aminophenyl, and p-toluene sulphonyl can significantly alter their antimicrobial activity. asianpubs.org
In the realm of oncology, derivatives of iminodibenzoic acid have been investigated for their potential to inhibit tumor growth. The mechanism of action is thought to involve interference with cellular signaling pathways that control cell proliferation and apoptosis. For example, conjugates of 2,2'-iminodibenzoic acid with hydroxyacridine derivatives have shown significant cytotoxic effects against various cancer cell lines. Similarly, acridine (B1665455)/acridone (B373769) analogues, which can be synthesized from an iminodibenzoic acid scaffold, have been tested for cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. rsc.org
| Compound Class | Biological Activity | Target/Model | Key Findings |
|---|---|---|---|
| This compound derivatives | Antimicrobial | Bacteria (e.g., E. coli) | Substitutions on the aryl rings can significantly alter antimicrobial efficacy. asianpubs.org |
| 2,2'-Iminodibenzoic acid conjugates | Anticancer | Cancer Cell Lines | Conjugates with hydroxyacridine showed significant cytotoxicity. |
| Acridone Analogs | Anticancer | WRL-68, Caco2, MCF-7, PC-3 cell lines | Demonstrated moderate cytotoxic activity against specific cancer cell lines. rsc.org |
Synthesis and Evaluation of Bioactive Conjugates
A key area of research involves using this compound as a foundational molecule, or scaffold, for synthesizing more complex bioactive conjugates. Its structure allows for the attachment of other molecules to create derivatives with targeted biological functions.
For example, 2,2'-iminodibenzoic acid has been used in the synthesis of conjugates of muramyldipeptide or normuramyldipeptide with hydroxyacridine derivatives, which were then studied for their antitumor activity. Another approach involves the synthesis of 1,3,4-oxadiazole (B1194373) conjugates containing acridine or acridone moieties, starting from 2,2'-iminodibenzoic acid. clockss.org These new molecular structures are designed to possess specific biological activities, leveraging the properties of each component. clockss.org The synthesis of such conjugates often involves multiple steps, including cyclization, esterification, and treatment with hydrazine (B178648) hydrate (B1144303) to form intermediates that can be further modified. clockss.org
The evaluation of these conjugates confirms that their biological effects, such as anticancer activity, are often linked to their novel structures. rsc.org For instance, certain acridine/acridone analogues have demonstrated inhibitory effects on enzymes like topoisomerase I and II, which are crucial for DNA replication in cancer cells. rsc.org
| Starting Scaffold | Conjugated Moiety | Resulting Compound Class | Evaluated Biological Activity |
|---|---|---|---|
| 2,2'-Iminodibenzoic acid | Hydroxyacridine | Hydroxyacridine-iminodibenzoic acid conjugates | Antitumor. |
| 2,2'-Iminodibenzoic acid | 1,3,4-Oxadiazole | Acridonoxadiazoles | Potential antitumor, antimicrobial, and anti-inflammatory properties. clockss.org |
| Acridine-based compounds | Thiazolidinone | Thiazolidinone-acridines | DNA-binding and topoisomerase I/II inhibition. rsc.org |
Studies on Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The biological activity of this compound and its derivatives is closely linked to their ability to interact with essential biological macromolecules like proteins and nucleic acids. ontosight.aifortislife.com These interactions are fundamental to many cellular processes, including gene regulation, DNA replication, and repair. fortislife.comnih.gov
Derivatives of iminodibenzoic acid, particularly those containing an acridine structure, are known to be excellent intercalating agents. clockss.orgnih.gov Intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA processes and lead to cytotoxic effects, a mechanism exploited in some anticancer therapies. nih.gov The planar nature of the acridine ring system, derived from the iminodibenzoic acid core, is critical for this binding affinity toward duplex DNA. nih.gov
The study of these interactions often employs techniques like the Electrophoretic Mobility Shift Assay (EMSA), which can determine the binding specificity of a compound to a nucleic acid sequence. fortislife.comnih.gov Such assays help researchers understand how a potential drug molecule recognizes and binds to its target, providing insight into its mechanism of action. nih.gov Beyond nucleic acids, these compounds can also interact with proteins. For example, some derivatives have been shown to inhibit key enzymes like topoisomerases, which are proteins vital for managing DNA topology during replication. rsc.org
Computational and Theoretical Investigations of 4,4 Iminodibenzoic Acid
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Through DFT calculations, fundamental properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential can be determined. These properties are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.
For 4,4'-iminodibenzoic acid, specific DFT studies detailing its electronic structure and molecular properties are not available in the surveyed literature. A hypothetical data table of properties that could be generated from such a study is presented below to illustrate the potential insights.
Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the molecule's electronic excitability and kinetic stability. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
| C-N-C Bond Angle | 128° | Defines the core geometry of the molecule. |
| Carboxyl O-H Bond Length | 0.98 Å | Relevant for understanding hydrogen bonding potential. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal the preferred three-dimensional shapes (conformations) of a molecule and how it interacts with other molecules, including solvents or other solutes. By simulating the dynamic behavior of this compound, researchers could understand its flexibility, the potential for hydrogen bonding between molecules, and how it might self-assemble in different environments.
Currently, there are no specific MD simulation studies published that focus on the conformational analysis or intermolecular interactions of this compound. Such studies would be invaluable for predicting its behavior in solution and in the solid state.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to help assign specific spectral features to the vibrations and electronic transitions of the molecule. For instance, DFT calculations can predict the vibrational frequencies that correspond to peaks in an IR spectrum.
While the spectroscopic properties of the related 2,2'-iminodibenzoic acid have been discussed in the context of its complexes, a detailed computational prediction and validation with experimental spectra for this compound is not found in the existing literature. acs.org A comparison of this nature would be a critical step in fully characterizing the compound.
Rational Design and Screening of this compound Derivatives for Targeted Applications
Computational chemistry is a powerful tool in the rational design of new molecules with specific desired properties. By making systematic chemical modifications to a parent molecule like this compound in silico, it is possible to screen large libraries of virtual derivatives for their potential in various applications, such as pharmaceuticals or materials science. This approach can save significant time and resources compared to traditional laboratory synthesis and testing.
Although derivatives of the 2,2' isomer have been investigated for applications in catalysis and materials science, there is a lack of published research on the computational design and screening of derivatives based on the this compound scaffold. Such studies could uncover new compounds with enhanced properties for a range of applications.
Future Research Directions and Emerging Opportunities for 4,4 Iminodibenzoic Acid
Development of Stimuli-Responsive Materials Incorporating 4,4'-Iminodibenzoic Acid
A significant frontier in materials science is the creation of "smart" materials that can change their properties in response to external cues. rsc.orgnih.gov The integration of 4,4'-IDB into polymer backbones or as linkers in metal-organic frameworks (MOFs) presents a compelling strategy for developing novel stimuli-responsive systems. These materials could react to a variety of triggers, including pH, light, temperature, or the presence of specific ions or molecules. nih.govrsc.orgnih.gov
Future research could focus on:
pH-Responsive Systems: The carboxylic acid and imino groups of 4,4'-IDB are sensitive to pH changes. Polymers incorporating 4,4'-IDB could exhibit controlled swelling, degradation, or solubility in response to varying acidity, making them candidates for targeted drug delivery systems that release their payload in specific physiological environments, such as acidic tumor microenvironments. nih.gov
Photo-Responsive Materials: While research into photoresponsive MOFs is an active field, the specific use of 4,4'-IDB for this purpose is a nascent concept. nih.gov By combining 4,4'-IDB with photochromic metal centers or co-linkers, it may be possible to create frameworks that undergo structural or electronic changes upon light irradiation. Such materials could find applications in optical data storage, light-controlled catalysis, or as components in molecular machines. nih.govkcsnet.or.kr
The development of these materials will rely on synthesizing polymers and MOFs where the responsive behavior of the 4,4'-IDB unit is effectively translated into a macroscopic property change. rsc.orgiaea.org
Integration in Advanced Hybrid Material Systems
The integration of 4,4'-IDB into organic-inorganic hybrid materials is a promising avenue for creating materials with synergistic properties. Metal-Organic Frameworks (MOFs) represent a key class of these hybrids, where metal ions are connected by organic linkers like 4,4'-IDB to form extended, crystalline networks. nih.govekb.egcd-bioparticles.net
Research has confirmed the use of this compound (referred to as H2IDC in some literature) as a linker in the synthesis of new MOFs, demonstrating its capability to form stable, multidimensional structures. ccspublishing.org.cn Future work will likely explore the vast design space afforded by combining 4,4'-IDB with different metal nodes to tailor properties such as pore size, surface area, and chemical functionality for applications in:
Gas Storage and Separation: MOFs with precisely defined pore structures are ideal for selectively adsorbing and storing gases like hydrogen, carbon dioxide, or methane. nih.gov
Catalysis: By designing MOFs with accessible active sites on the metal nodes or the 4,4'-IDB linker itself, it is possible to create highly efficient and reusable catalysts. mdpi.com
An area of significant opportunity lies in exploring 4,4'-IDB as a surface passivating agent for nanomaterials, an application where its isomer, 2,2'-iminodibenzoic acid, has shown remarkable success. acs.orgnih.govresearchgate.net The 2,2'-isomer has been effectively used to passivate the surface of perovskite nanocrystals (NCs), leading to materials with near-unity photoluminescence quantum yields and enhanced stability for use in light-emitting diodes (LEDs). acs.orgnih.govacs.org Investigating whether the different geometry of 4,4'-IDB can offer alternative or complementary benefits for the surface passivation of perovskites and other quantum dots is a key direction for future research. rsc.orgnih.govacs.org
Application of Machine Learning in the Discovery and Optimization of this compound-Based Materials
The traditional, Edisonian approach to materials discovery is often slow and resource-intensive. Machine learning (ML) is emerging as a powerful tool to accelerate this process. arxiv.org For a versatile building block like 4,4'-IDB, ML can be applied in several ways to fast-track the development of new materials.
Emerging opportunities include:
High-Throughput Computational Screening: ML models can be trained on existing materials databases to predict the properties of hypothetical materials. acs.org Researchers could computationally generate vast libraries of potential MOFs or polymers using 4,4'-IDB as a component and then use ML to screen for candidates with desired characteristics, such as high porosity, specific electronic properties, or thermal stability. This narrows down the number of candidates that need to be synthesized and tested experimentally.
Synthesis Optimization: The conditions for synthesizing materials like MOFs can be complex, involving variables such as temperature, time, solvent ratios, and modulator concentrations. researchgate.netrroij.com ML algorithms, particularly when combined with automated robotic systems, can efficiently explore this large parameter space to identify the optimal conditions for producing high-quality, crystalline 4,4'-IDB-based materials with high yields. kdu.ac.lk
Inverse Design: A more advanced application of ML is inverse design, where a desired property is specified, and the ML model proposes a material structure that is likely to exhibit that property. For instance, a researcher could define a target bandgap or proton conductivity, and an ML model could suggest novel MOF structures incorporating 4,4'-IDB that are predicted to meet these criteria.
While direct ML studies on 4,4'-IDB are not yet prevalent, the general success of these methods in materials science strongly suggests their potential to revolutionize the exploration and optimization of materials derived from this compound. arxiv.orgkdu.ac.lk
Exploration of Proton Conduction and Other Novel Properties in this compound Architectures
The development of efficient proton-conducting materials is crucial for technologies like proton exchange membrane fuel cells (PEMFCs). Metal-organic frameworks are promising candidates due to their crystalline nature and tunable channels. The structure of 4,4'-IDB, with its proton-donating carboxylic acid groups and a proton-accepting imino group, is well-suited for facilitating proton transport.
Research into barium-based MOFs has demonstrated that incorporating ligands with free carboxylic acid groups that are directed into the pores can dramatically enhance proton conductivity. In a study of three related MOFs, the framework designated MFM-512, which featured a ligand with a pendant carboxylic acid group, exhibited a proton conductivity of 2.9 x 10⁻³ S cm⁻¹ at 99% relative humidity (RH) and 298 K. This was a 100-fold improvement over related frameworks (MFM-510 and MFM-511) where the carboxylic acid groups were either fully coordinated to the metal or sterically hindered. This enhancement is attributed to the availability of accessible mobile protons from the pendant -COOH moiety.
Table 1: Proton Conductivity in Barium-Based MOFs An interactive data table comparing the proton conductivity of different metal-organic frameworks.
| Framework | Pendant –COOH Group | Proton Conductivity (S cm⁻¹ at 99% RH, 298 K) |
|---|---|---|
| MFM-510 | No | 2.1 x 10⁻⁵ |
| MFM-511 | Yes (Hindered) | 5.1 x 10⁻⁵ |
| MFM-512 | Yes (Accessible) | 2.9 x 10⁻³ |
Future research will likely focus on designing new 4,4'-IDB-based MOFs with optimized pore environments to maximize proton transport. This could involve creating frameworks with interconnected hydrogen-bonding networks that provide efficient pathways for protons to hop through the material. Furthermore, exploring other novel electronic or magnetic properties that may arise from the specific coordination of 4,4'-IDB with various metal ions remains a fertile ground for discovery.
Methodological Advancements in Characterization for Complex this compound Systems
A deep understanding of the structure-property relationships in materials derived from this compound requires a sophisticated suite of characterization techniques. As more complex systems like multi-component MOFs or functional polymers are developed, advancements in characterization methodologies will be essential.
The standard characterization of these materials involves a combination of techniques to probe their structure, composition, and physical properties.
Table 2: Key Characterization Techniques for 4,4'-IDB Systems An interactive data table summarizing essential methods for characterizing materials containing this compound.
| Technique | Information Obtained |
|---|---|
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive atomic-level structure of crystalline materials like MOFs, revealing bond lengths, bond angles, and framework topology. frontiersin.org |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity and crystallinity of the bulk material and can be used to monitor structural changes under different conditions. mdpi.comacs.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (e.g., C=O and N-H from the linker) and can verify the deprotonation of carboxylic acid groups upon coordination to the metal center. mdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to confirm the structure of the 4,4'-IDB linker itself and can be applied in the solid state (ssNMR) to probe the local environment of atoms (e.g., ¹³C, ¹⁵N) within the final material. acs.org |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and provides information about the loss of solvent molecules and the decomposition temperature of the framework. frontiersin.org |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes the morphology (shape and size) of the material's particles or crystals. researchgate.netresearchgate.net |
| Gas Adsorption Analysis (e.g., BET) | Measures the surface area and pore volume of porous materials like MOFs, which is crucial for applications in storage and separation. mdpi.comresearchgate.net |
Future research will increasingly rely on in-situ and advanced characterization methods. For instance, techniques like in-situ XRD or spectroscopy can monitor the formation of a MOF in real-time or track its structural response to stimuli. rsc.org For hybrid systems like passivated nanocrystals, advanced methods such as solid-state NMR and X-ray Photoelectron Spectroscopy (XPS) are crucial for understanding the intricate ligand-surface interactions that govern the material's performance. acs.orgiutripura.edu.in
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,4'-Iminodibenzoic acid with high purity?
- Methodology : The synthesis of structurally related iminodibenzoic acid derivatives often involves acid-catalyzed condensation reactions. For example, 2,2-iminodibenzoic acid can be synthesized by treating precursor compounds with concentrated sulfuric acid, followed by purification via recrystallization to achieve >98% purity . Key steps include:
- Reaction optimization : Control temperature and stoichiometry to minimize byproducts.
- Purification : Use HPLC or column chromatography for intermediates, and verify purity via COA (Certificate of Analysis) and SDS (Safety Data Sheet) protocols .
Q. How is the nomenclature "this compound" derived according to IUPAC rules?
- Explanation : The prefix "imino-" denotes a secondary amine group (-NH-) bridging two benzoic acid moieties at the 4,4' positions. IUPAC Rule C-815 specifies that when an amine group is the principal functional group, "imino-" is used to describe the connectivity between identical substituents .
Advanced Research Questions
Q. How can this compound be utilized in surface passivation of perovskite nanocrystals (NCs)?
- Application : π-conjugated ligands like 2,2'-iminodibenzoic acid enhance perovskite NC stability by passivating surface defects. This ligand interacts with Pb atoms, reducing non-radiative recombination and improving charge injection efficiency.
- Experimental design :
Replace insulating ligands with this compound during NC synthesis.
Characterize stability via accelerated aging tests (e.g., exposure to heat/moisture).
Measure photoluminescence quantum yield (PLQY) to quantify defect reduction .
Q. What analytical techniques are critical for characterizing structural integrity in supramolecular assemblies involving this compound?
- Techniques :
- X-ray crystallography : Resolve atomic-level coordination in metal-organic frameworks (MOFs) or coordination polymers .
- Spectroscopy : Use FTIR to confirm carboxylate-metal bonding and NMR to monitor proton environments .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C, a common threshold for benzoic acid derivatives .
Q. How can researchers resolve contradictions in thermal stability data for this compound under varying conditions?
- Data analysis approach :
- Controlled thermohydrolysis experiments : Compare decomposition products at different temperatures/pressures using LC-MS.
- Statistical validation : Apply t-tests or ANOVA to assess significance of observed variations (e.g., biodegradability changes in derivatives) .
- Error mitigation : Replicate experiments under inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways .
Methodological Guidelines
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Data presentation :
-
Quality control :
- Validate synthetic batches using COA protocols (>97% purity) and store samples in anhydrous conditions to prevent hydrolysis .
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Ethical considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
